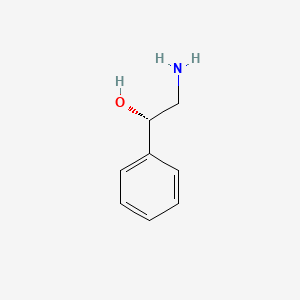

(S)-2-Amino-1-phenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSIYEODSMZIPX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56613-81-1 | |

| Record name | (1S)-(+)-2-Amino-1-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chiral Amino Alcohols in Modern Organic Synthesis

Chiral amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group attached to a chiral center. This arrangement imparts unique chemical properties that are highly sought after in modern organic synthesis. They serve as crucial intermediates and are integral components in the synthesis of a wide array of biologically active molecules. diva-portal.org

The presence of both an acidic hydroxyl group and a basic amino group allows these compounds to participate in a variety of chemical transformations. They can act as ligands in asymmetric catalysis, guiding the formation of specific stereoisomers of a target molecule. diva-portal.org This stereocontrol is a cornerstone of modern synthesis, enabling the creation of complex natural products and pharmaceuticals with high precision. Furthermore, chiral amino alcohols are valuable starting materials for the synthesis of other chiral molecules, including amino acids and alkaloids. diva-portal.orgchimia.ch

The Enantiomeric Purity Imperative in Pharmaceutical and Agrochemical Industries

The concept of chirality is of paramount importance in the life sciences, as the biological activity of many molecules is intrinsically linked to their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects. numberanalytics.comnumberanalytics.com

In the pharmaceutical industry , the drive for enantiomerically pure drugs is a critical aspect of drug development and safety. numberanalytics.com Often, only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or, in some cases, cause undesirable or even harmful side effects. numberanalytics.comnumberanalytics.com The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity. numberanalytics.comchiralpedia.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of chiral drugs, emphasizing the need to assess the properties of each enantiomer. numberanalytics.commdpi.com Consequently, there is a significant trend towards marketing single-enantiomer drugs to enhance efficacy and minimize patient risk. mdpi.com

Similarly, the agrochemical industry has recognized the benefits of using enantiomerically pure compounds. nih.gov The herbicidal or pesticidal activity of many agrochemicals is often confined to a single enantiomer. numberanalytics.com By using the active enantiomer, the application rates can be reduced, leading to lower environmental impact and reduced toxicity to non-target organisms. numberanalytics.comnih.gov This approach not only improves the efficiency of crop protection products but also aligns with the growing demand for more sustainable agricultural practices. chiralpedia.comnih.gov The use of polarimeters and chiral chromatography are key analytical techniques for ensuring the enantiomeric purity of these products. gaotek.com

Role of S 2 Amino 1 Phenylethanol As a Versatile Chiral Building Block

Strategies for Optical Resolution of Racemic 2-Amino-1-phenylethanol (B123470)

Optical resolution is a key technique for separating enantiomers from a racemic mixture. For 2-amino-1-phenylethanol, this is often achieved by converting the enantiomers into diastereomers with a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

The use of naturally occurring or synthetic chiral acids is a classical and effective method for the resolution of racemic amines. The acid-base reaction between the racemic amine and a single enantiomer of a chiral acid forms a pair of diastereomeric salts, which can then be separated.

The resolution of (±)-2-amino-1-phenylethanol using di-O-p-toluoyltartaric acid is a well-established and optimized method. researchgate.netacs.org In a comparative study of different synthetic routes, including the opening of styrene (B11656) oxide with ammonia (B1221849) and the reduction of mandelamide, chemical resolution with this specific chiral acid was identified as the most efficient approach from a process research and development perspective. researchgate.netacs.org The procedure was optimized to achieve a 62% yield of the optically pure substance. researchgate.netacs.org This method is frequently cited as a reliable route for preparing the enantiopure compound. acs.org

Dehydroabietic acid (DAA), a natural chiral acid derived from disproportionated rosin, has been successfully employed as a resolving agent for 2-amino-1-phenylethanol (2-APE). biocrick.comresearchgate.netresearchgate.net Research has demonstrated that DAA can effectively resolve the racemic mixture through a method involving solvent control. biocrick.comresearchgate.netrsc.org The formation of diastereomeric salts between the racemic 2-APE and DAA allows for the separation of the (S)-enantiomer. researchgate.netresearchgate.net This resolution represents a notable success in the separation of amino alcohols, where the choice of solvent plays a pivotal role in the efficiency of the separation. biocrick.comrsc.org

Crystallization techniques are central to optical resolution, either by separating diastereomeric salts or by directly crystallizing a desired enantiomer from a racemic mixture.

Preferential crystallization is a potent method for resolving racemates that form conglomerates, which are mechanical mixtures of crystals of the two enantiomers. rsc.org This technique involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, inducing its crystallization. rsc.org While the direct preferential crystallization of 2-amino-1-phenylethanol is less common, the principle has been applied to its derivatives. For instance, the resolution of (±)-2-amino-1-phenylethanol has been investigated through the preferential crystallization of its substituted benzoate (B1203000) salts. researchgate.net This involves forming salts with various benzoic acids to find a racemic structure suitable for this resolution method. researchgate.net

Solvent selection is a critical parameter that can dictate the outcome and efficiency of an optical resolution. The polarity of the solvent can influence the solubility of the diastereomeric salts to different extents, enabling selective crystallization.

In the resolution of 2-amino-1-phenylethanol (2-APE) with dehydroabietic acid, solvent polarity was found to be the determining factor for which enantiomer is resolved. biocrick.comresearchgate.netrsc.org This "solvent switch" method demonstrated that the (S)-enantiomer could be obtained in high optical purity through a single crystallization when using highly polar solvents. biocrick.comrsc.org Conversely, the (R)-enantiomer was resolved with lower efficiency using less polar solvents. biocrick.comrsc.org This dependency is linked to the differential solvation of the diastereomeric salts and its effect on the crystal packing and stability. biocrick.comresearchgate.net

Table 1: Effect of Solvent Polarity on the Resolution of 2-Amino-1-phenylethanol (2-APE) with Dehydroabietic Acid biocrick.comrsc.org

| Target Enantiomer | Solvent Polarity (Dielectric Constant, ε) | Resolution Efficiency |

| (S)-2-APE | High (ε > 50) | High optical purity in a single crystallization |

| (R)-2-APE | Medium (20 < ε < 40) | Lower efficiency |

Crystallization-Based Resolution Methods

Stripping Crystallization for Chiral Purification

Stripping crystallization (SC) is an innovative purification technique that integrates melt crystallization and vaporization to separate enantiomers. acs.orgnih.gov This process operates under reduced pressure and involves a series of three-phase transformations as the temperature is decreased. acs.orgmdpi.com In the context of 2-amino-1-phenylethanol, the racemic or enantiomerically enriched mixture is subjected to conditions that induce simultaneous crystallization of the desired enantiomer and vaporization of the remaining mixture. acs.org

The vapor formed at each stage is removed, while the crystalline product and the residual liquid phase move to the next stage. nih.gov This continuous removal of the vapor phase drives the equilibrium towards further crystallization of the less volatile, desired enantiomer. Consequently, as the process progresses, the concentration of the desired enantiomer in the solid phase increases, leading to a highly purified product. acs.orgnih.gov This method has been successfully applied to the purification of R-2-amino-1-phenylethanol from an enantiomeric mixture, demonstrating its potential for producing high-purity enantiomers. acs.org The efficiency of stripping crystallization is influenced by the initial concentration of the target enantiomer. researchgate.net

| Parameter | Description | Source |

| Process | Combines melt crystallization and vaporization under reduced pressure. | acs.orgnih.gov |

| Phases | Involves a series of three-phase (solid-liquid-vapor) transformations. | acs.org |

| Mechanism | The desired enantiomer crystallizes while the vapor phase is continuously removed. | nih.gov |

| Outcome | Yields a highly purified crystalline product of the desired enantiomer. | acs.orgnih.gov |

Limitations and Challenges in Classical Resolution Scale-Up

Classical resolution, which relies on the formation of diastereomeric salts with a resolving agent, has been a traditional method for separating enantiomers of 2-amino-1-phenylethanol. taylorfrancis.comrsc.org However, this method faces significant challenges when scaled up for industrial production. A primary drawback is the theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture, as the other half is an unwanted byproduct. rsc.org This inherent inefficiency leads to poor "atom economy," where a substantial portion of the starting material is wasted. mdpi.com

| Challenge | Description | Source |

| Yield Limitation | Theoretical maximum yield is 50% for the desired enantiomer from a racemate. | rsc.org |

| Atom Economy | Inherently poor, with at least 50% of the starting material being the undesired enantiomer. | mdpi.com |

| Solvent/Reagent Use | Often requires large volumes of solvents and stoichiometric amounts of resolving agents. | nih.gov |

| Process Complexity | Selection of resolving agent and solvent is critical and can be challenging. Racemization of the unwanted enantiomer adds complexity. | researchgate.netrsc.orgrsc.org |

Asymmetric Synthesis Approaches to this compound

Asymmetric synthesis offers a more direct and efficient route to enantiopure this compound by creating the desired stereocenter selectively. These methods can theoretically achieve a 100% yield of the target enantiomer, overcoming the primary limitation of classical resolution.

Chemo-Catalytic Asymmetric Transformations

Enantioselective Reduction of Precursor Ketones

A prominent strategy in the asymmetric synthesis of this compound involves the enantioselective reduction of a corresponding precursor ketone, such as an α-amino ketone. scielo.brgoogle.com This transformation is typically achieved using a chiral catalyst that facilitates the addition of a hydride to the prochiral ketone, leading to the formation of the chiral alcohol with a high degree of enantioselectivity.

One approach involves the use of a ruthenium(II) catalyst in combination with a chiral ligand like (1S,2R)-cis-aminoindanol. scielo.br For example, the enantioselective reduction of (±)-2-N-tert-butoxycarbonylamino acetophenone (B1666503) using a (1S,2R)-cis-aminoindanol/Ru(II)/isopropanol system yielded the corresponding (S)-alcohol with a 99% enantiomeric excess (ee). scielo.br Iron-based catalysts have also been developed as a more environmentally friendly alternative to ruthenium for the asymmetric transfer hydrogenation of ketones. nih.gov

| Precursor Ketone | Catalyst System | Product | Enantiomeric Excess (ee) | Yield | Source |

| (±)-2-N-tert-butoxycarbonylamino acetophenone | (1S,2R)-cis-aminoindanol/Ru(II)/isopropanol | (S)-(+)-N-(tBoc)-2-amino-1-phenylethanol | 99% | 86% | scielo.br |

Chiral Oxazaborolidine Catalyzed Reductions

Chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of prochiral ketones. google.comsciencemadness.org The catalyst, derived from a chiral β-amino alcohol, coordinates with borane (B79455) and the ketone substrate to form a rigid, organized transition state. mdpi.com This arrangement facilitates the stereoselective transfer of a hydride from the borane to the carbonyl group of the ketone.

For the synthesis of this compound, a precursor like phenacyl chloride can be reduced using borane in the presence of a catalytic amount of a chiral oxazaborolidine. This reaction can produce the chiral chloro-alcohol in high yield and with excellent enantioselectivity (93-97% ee). taylorfrancis.com Subsequent amination of the resulting chloro-alcohol affords the desired this compound. taylorfrancis.com The effectiveness of the reduction is dependent on factors such as the catalyst loading and reaction temperature.

| Precursor | Catalyst | Reducing Agent | Intermediate | Intermediate ee | Source |

| Phenacyl chloride | Chiral Oxazaborolidine | Borane | Chiral chloro-alcohol | 95-96% | taylorfrancis.com |

Asymmetric Hydrogenation Protocols

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols from ketones. nih.gov This method typically employs transition metal catalysts, such as ruthenium or iridium, complexed with chiral ligands. nih.govajchem-b.com These catalysts activate molecular hydrogen and deliver it to the ketone in a highly stereoselective manner.

For instance, ruthenium complexes containing chiral diphosphine ligands (e.g., TolBINAP) and diamine ligands (e.g., DPEN) have demonstrated exceptionally high turnover numbers and frequencies in the hydrogenation of aromatic ketones. nih.gov The hydrogenation of α-chloroacetophenone, a precursor to the amino alcohol, can be effectively catalyzed by a Ru(OTf)(S,S)-TsDpen complex to yield the corresponding (R)-chlorohydrin in 96% ee, which can then be converted to this compound. nih.gov Iridium catalysts with chiral spiro ligands have also been shown to be highly effective for the hydrogenation of α-amino ketones to produce chiral β-amino alcohols with enantioselectivities up to 99.9%. ajchem-b.com

| Catalyst Type | Ligand Examples | Substrate Type | Key Features | Source |

| Ruthenium | TolBINAP, DPEN, TsDPEN | Aromatic Ketones, α-Chloro Ketones | High activity (TON, TOF), high enantioselectivity. | nih.gov |

| Iridium | Chiral Spiro Ligands, P,N,O-Ligands | α-Amino Ketones, Aromatic Ketones | Excellent enantioselectivity (up to 99.9% ee), operates under mild conditions. | ajchem-b.commdpi.com |

| Iron | Amine(imine)diphosphine | Ketones, Imines | Environmentally friendlier alternative to ruthenium. | nih.gov |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microorganisms are increasingly employed for the production of enantiopure amino alcohols, capitalizing on their inherent stereoselectivity and ability to operate under mild reaction conditions.

Multi-Enzyme Cascade Reactions for Enantiopure Amino Alcohols from L-Phenylalanine

Multi-enzyme cascades have emerged as a powerful strategy for the synthesis of chiral amino alcohols from readily available starting materials like L-phenylalanine. researchgate.netacs.orghims-biocat.eu These one-pot processes leverage a series of sequential enzymatic reactions to build molecular complexity with high atom economy and stereocontrol.

One such pathway begins with the conversion of L-phenylalanine to styrene through a four-step enzymatic sequence involving deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis. researchgate.netacs.orghims-biocat.eu This yields a chiral diol intermediate. For instance, a multi-enzyme system can convert 507 mg of L-phenylalanine into (R)-1-phenyl-1,2-diol with a 75% isolated yield and an enantiomeric excess (ee) greater than 99%. researchgate.netacs.orghims-biocat.eu The corresponding (S)-enantiomer can also be produced with high yield and ee. researchgate.netacs.orghims-biocat.eu

Another innovative cascade transforms L-phenylalanine into either (R)- or (S)-phenylalaninol. rsc.org This one-pot, two-stage process involves four enzymatic steps: deamination by L-amino acid deaminase (LAAD), decarboxylation by α-keto acid decarboxylase (KAD), C-C bond formation via benzaldehyde (B42025) lyase (BAL), and asymmetric reductive amination using an amine transaminase (ATA). rsc.org This approach has achieved conversions of 72% for the (R)-enantiomer and 80% for the (S)-enantiomer, both with an enantiomeric excess greater than 99%. rsc.org

| Starting Material | Intermediate | Intermediate Yield & ee | Final Product | Final Product Yield & ee | Overall Yield |

|---|---|---|---|---|---|

| L-Phenylalanine | (R)-1-Phenyl-1,2-diol | 75%, >99% ee | (R)-Phenylethanolamine | 92%, >99.9% ee | 69% |

Microorganism-Mediated Asymmetric Reductions and Derivatizations

Whole-cell microorganisms are effective biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols. Various yeast and bacteria strains have been screened for their ability to reduce 2-aminoacetophenone (B1585202) to this compound with high enantioselectivity.

A notable example is the use of Arthrobacter sulfureus. A novel 2-aminoacetophenone reductase was isolated from Arthrobacter sulfureus BW1010. researchgate.net This NADPH-dependent enzyme catalyzes the stereospecific reduction of 2-aminoacetophenone to this compound with an enantiomeric excess greater than 99.8% at an optimal pH of 7.5. researchgate.net Using resting cells of A. sulfureus, a 75% yield of this compound with an ee of >99% was achieved in 6 hours. researchgate.netresearchgate.net

The submerged fermentation of Alternaria alternata EBK-8 has also been shown to effectively reduce 2-aminoacetophenone. researchgate.net Under optimized conditions, this method achieved 100% conversion and an 80% isolated yield with an ee of >99%. researchgate.net Other microorganisms, such as Xanthomonas fragariae, have been identified as producers of (S)-1-phenylethanol from acetophenone, demonstrating the broader applicability of microbial reductions. conicet.gov.ar

| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Arthrobacter sulfureus BW1010 | 2-Aminoacetophenone | This compound | 75% | >99% | researchgate.netresearchgate.net |

| Alternaria alternata EBK-8 | 2-Aminoacetophenone | This compound | 80% | >99% | researchgate.net |

Enzyme-Catalyzed Kinetic Resolution of Related Chiral Alcohols

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. In the context of 2-amino-1-phenylethanol, lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

Lipase (B570770) B from Candida antarctica (CALB) is particularly effective in the kinetic resolution of racemic 2-amino-1-phenylethanol. Using vinyl acetate (B1210297) as the acyl donor, CALB selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The unreacted (R)-enantiomer can then be isolated with an enantiomeric excess greater than 99%. Similarly, the dynamic kinetic resolution (DKR) of (rac)-1-phenylethanol, a related compound, has been scaled up using immobilized CALB in combination with a ruthenium catalyst for in situ racemization of the unreacted enantiomer. nih.gov This DKR process can produce (R)-1-phenylethanol acetate in 97% yield and >99.8% ee. nih.gov

Lipases from Pseudomonas cepacia (now Burkholderia cepacia) and Candida rugosa have also been studied for the resolution of 2-amino-1-phenylethanol derivatives. rsc.orgmdpi.comdiva-portal.org While direct acylation of the amino group can be slow and non-specific, protection of the amino group can lead to high enantioselectivity. rsc.org The deacylation of diacylated 2-amino-1-phenylethanol using lipases also proceeds with high enantioselectivity, yielding both enantiomers with ee values around 100%. rsc.org

| Enzyme | Substrate | Method | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | (rac)-2-Amino-1-phenylethanol | Kinetic Resolution | (R)-2-Amino-1-phenylethanol | - | >99% |

| Candida antarctica Lipase B (CALB) & Ru-catalyst | (rac)-1-Phenylethanol | Dynamic Kinetic Resolution | (R)-1-Phenylethanol acetate | 97% | >99.8% |

Engineered Hemoprotein Catalysis for Enantioselective Aminohydroxylation

A frontier in biocatalysis is the engineering of existing enzymes to perform novel, non-natural reactions. Directed evolution has been used to engineer a hemoprotein based on a thermostable cytochrome c to catalyze the direct enantioselective aminohydroxylation of alkenes. researchgate.netresearchgate.netnih.govcaltech.edu

This engineered biocatalyst can transform styrenyl olefins directly into chiral amino alcohols with high enantioselectivity (up to 90% ee) and total turnover numbers (up to 2500). researchgate.netnih.govcaltech.edu The reaction is proposed to proceed through a reactive iron-nitrene intermediate generated in the enzyme's active site. researchgate.netresearchgate.netnih.govcaltech.edu Protein engineering allows for the tuning of the catalyst's activity and selectivity. nih.govcaltech.edu Computational studies, including density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM), have been employed to investigate the reaction mechanism and the origin of enantioselectivity, attributing it to the specific structure of the enzyme's active pocket and hydrogen bonding interactions. researchgate.netnih.gov

Combined Enzyme and Metal Nanoparticle Catalysis

The integration of biocatalysis with chemocatalysis in one-pot systems offers significant advantages in terms of efficiency and sustainability. The combination of enzymes and metal nanoparticles has been successfully applied to the synthesis of enantiopure 1,2-amino alcohols.

One approach involves the one-pot combination of an alcohol dehydrogenase (ADH) for the asymmetric reduction of a 2-azido ketone, followed by the hydrogenation of the resulting azido (B1232118) alcohol using palladium nanoparticles (Pd-NPs). rsc.org This chemoenzymatic sequence provides access to both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity (ee >99%). rsc.org The compatibility of the enzyme and the metal catalyst is crucial, and it was demonstrated that the Pd-NPs were not inhibited by the presence of the enzyme. rsc.org

Another innovative strategy involves the creation of artificial metalloenzymes by conjugating metal nanoparticles with proteins. chemrxiv.orgcsic.escsic.es For example, gold nanoparticles have been synthesized in situ within the structure of a genetically modified lipase from Geobacillus thermocatenulatus. chemrxiv.orgcsic.es These enzyme-Au bioconjugates exhibit reductase-like activity and can catalyze the asymmetric reduction of acetophenone to 1-phenylethanol. chemrxiv.orgcsic.es The protein environment plays a key role in the reactivity and enantioselectivity, with enantiomeric excesses of up to 39% being achieved. chemrxiv.orgcsic.es Similarly, silver nanoparticles have been used to create artificial redox biocatalysts with reductive activity. csic.es

Stereoselective Ring-Opening Reactions

The stereoselective ring-opening of epoxides is a classic and reliable method for the synthesis of 1,2-difunctionalized compounds, including amino alcohols. The key to this approach is the ability to control both the regio- and stereoselectivity of the nucleophilic attack.

A practical method involves the regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides with sodium azide (B81097). nih.gov For example, the reaction of enantiopure (S)-styrene oxide with sodium azide in hot water proceeds with preferential attack at the internal carbon with complete inversion of configuration. nih.gov This SN2-type reaction yields (R)-2-azido-1-phenylethanol with up to 99% enantio- and regioselectivity. nih.gov The subsequent reduction of the chiral azido alcohol, for instance with triphenylphosphine (B44618) in a water/tetrahydrofuran mixture, furnishes the desired 1,2-amino alcohol in high yield and enantiopurity. nih.gov

Asymmetric Ring Opening of Styrene Oxide with Ammonia

The asymmetric ring opening of styrene oxide with a nitrogen nucleophile, such as ammonia, represents a direct and atom-economical approach to the synthesis of 2-amino-1-phenylethanol. The success of this method hinges on the regio- and stereoselective attack of the nucleophile on the epoxide ring.

Treatment of (R)-styrene oxide with aqueous ammonia in methanol (B129727) can produce (R)-2-amino-1-phenylethanol. acs.org However, this reaction is often accompanied by the formation of the regioisomeric product, 2-amino-2-phenylethanol (B122105), and other byproducts. acs.org Purification of the desired product can be achieved through crystallization of its hydrochloride salt, followed by liberation of the free base. acs.org A study reported that this method yielded the product with a global yield of 43% and an enantiomeric excess (ee) of 99%, although it contained 3.5% of its regioisomer. acs.org

Microwave irradiation has been explored to facilitate the ring-opening of styrene oxide with ammonia. researchgate.net Furthermore, chemo-biocatalytic routes, which combine the bio-epoxidation of styrene using a styrene monooxygenase with the chemical aminolysis of the resulting styrene oxide, have been investigated. researchgate.net

Chiral Auxiliary Mediated Syntheses

Application of Chiral Pinanone Ketimine Templates for Asymmetric Induction

Chiral auxiliaries derived from naturally abundant and inexpensive starting materials like α-pinene have been effectively utilized in the asymmetric synthesis of amino alcohols. researchgate.net One such strategy involves the use of chiral ketimines derived from pinanone.

An efficient asymmetric synthesis of both (R)- and (S)-α-substituted benzylamines has been achieved through the alkylation of a chiral ketimine prepared from pinanone and benzylamine, with reported optical purities ranging from 90.4% to 99.9%. researchgate.net The diastereoselectivity of the alkylation was found to be independent of the alkyl halides used. researchgate.net This methodology has been extended to the synthesis of (R)- or (S)-2-amino-2-phenylethanol via a chiral pinanone ketimine template. jst.go.jpacs.org

The general approach involves the alkylation of a Schiff base prepared from glycine (B1666218) tert-butyl ester and (1S, 2S, 5S)-2-hydroxypinan-3-one, followed by hydrolytic cleavage of the alkylated Schiff base to yield the desired D-α-amino acid derivative. jst.go.jp A key advantage of this method is the ability to recover the chiral auxiliary in good yield, allowing for its reuse. jst.go.jp

Reduction of Amide Precursors (e.g., Mandelamide)

The reduction of chiral amide precursors, such as (S)-mandelamide, offers another pathway to this compound. acs.orgthieme-connect.de This method leverages the readily available and often enantiomerically pure mandelic acid as a starting material.

(S)-mandelic acid can be converted to (S)-mandelamide. acs.org Subsequent reduction of the amide to the corresponding amine yields the target amino alcohol. The choice of reducing agent is crucial for the efficiency and stereochemical outcome of this transformation. While lithium aluminum hydride (LiAlH₄) in THF has been used for this reduction, it can lead to incomplete conversion and partial racemization of the mandelamide, resulting in a lower enantiomeric excess of the final product (e.g., 93% ee). acs.org A large excess of borane (BH₃) in THF was found to be more effective, affording the desired amine in 90% yield. acs.org

Comparative Analysis of Synthetic Methodologies: Efficiency, Enantiomeric Excess, and Process R&D Considerations

The selection of a synthetic route for this compound on an industrial scale requires a thorough evaluation of various factors beyond just the chemical yield. These include enantiomeric excess, process efficiency, cost of reagents, solvent selection, and ease of purification.

| Methodology | Reported Yield | Reported Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Asymmetric Ring Opening of Styrene Oxide with Ammonia | 43% (global) acs.org | 99% acs.org | Atom-economical, direct route. researchgate.net | Formation of regioisomers, potential for byproducts. acs.org |

| Chiral Pinanone Ketimine Templates | - | 90.4-99.9% researchgate.net | High optical purity, recyclable chiral auxiliary. researchgate.netjst.go.jp | Multi-step process. |

| Reduction of Mandelamide | 90% (with BH₃) acs.org | 93% (with LiAlH₄) acs.org | Utilizes readily available starting materials. acs.org | Potential for racemization, requires strong reducing agents. acs.org |

| Resolution of Racemic 2-Amino-1-phenylethanol | 62% acs.orgresearchgate.net | >99.9% acs.org | High optical purity achievable. acs.org | Theoretical maximum yield of 50%, requires resolving agent. |

From a process research and development (R&D) perspective, the resolution of racemic (±)-2-amino-1-phenylethanol using a resolving agent like di-O-p-toluoyl-tartaric acid has been identified as a highly effective method. acs.orgresearchgate.net This approach was optimized to yield 62% of the optically pure substance, which is noteworthy considering the theoretical maximum for a resolution is 50%. acs.org This suggests a dynamic resolution process may be at play. The high enantiomeric excess (>99.9%) and the amenability to scale-up make this a preferred industrial method. acs.org

Ultimately, the choice of the most suitable synthetic methodology depends on a balance of factors including the desired scale of production, purity requirements, and economic considerations.

Reaction Mechanisms in Organic Synthesis

This compound is a versatile building block in organic synthesis, participating in a variety of reactions. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Nucleophilic Addition and Condensation Pathways

The amino and hydroxyl groups of this compound enable it to act as a nucleophile in addition and condensation reactions. In a nucleophilic addition reaction, a nucleophile attacks an electrophilic center, leading to the formation of a new single bond. libretexts.org This process is often promoted by either basic or acidic conditions. libretexts.org In basic media, the nucleophile exists in its more reactive anionic form, while in acidic media, the electrophile is activated by protonation. libretexts.org

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water. The Claisen condensation, for example, involves the reaction of two ester molecules to form a β-keto ester. masterorganicchemistry.com This reaction proceeds through the formation of an ester enolate, which then acts as a nucleophile. masterorganicchemistry.com

The amino group of this compound can participate in nucleophilic addition to carbonyl compounds. researchgate.net For instance, the reaction of an amine with an aldehyde or ketone first forms a hemiaminal, which then dehydrates to yield an imine. researchgate.net

Schiff Base Formation and its Mechanistic Elucidation

The reaction of this compound with an aldehyde or ketone leads to the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). libretexts.org This reaction is a classic example of nucleophilic addition followed by elimination.

The mechanism involves two main steps:

Nucleophilic Attack: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net This initial attack forms a tetrahedral intermediate called a carbinolamine. libretexts.org

Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine or Schiff base. libretexts.org

In a specific study, the reaction of this compound with a dialdehyde (B1249045) fluorescent probe (R-1) was investigated. nih.govmdpi.com The formation of a Schiff base was confirmed by ¹H NMR spectroscopy, which showed the appearance of a new peak corresponding to the imine proton. nih.govmdpi.com The reaction was found to proceed without the need for an acid catalyst, which was attributed to the presence of an intramolecular hydrogen bond in the probe molecule that activated the aldehyde group. mdpi.com

| Reaction Parameter | Observation |

| Reactant | This compound and dialdehyde fluorescent probe (R-1) |

| Product | Schiff base |

| Spectroscopic Evidence | Appearance of a new peak at 8.41 ppm in ¹H NMR, attributed to the imine proton. nih.govmdpi.com |

| Conversion Rate | 85% after 24 hours. mdpi.com |

Chiral Recognition Mechanisms

The ability to distinguish between enantiomers, known as chiral recognition, is a fundamental process in chemistry and biology. mdpi.com this compound, being a chiral molecule, is often used in studies of chiral recognition. This process typically involves the formation of transient diastereomeric complexes between a chiral selector and the enantiomers, which have different stabilities. mdpi.com

Intramolecular Charge Transfer (ICT) Mechanisms in Fluorescent Probes

Fluorescent probes are powerful tools for studying chiral recognition. One mechanism by which these probes can achieve enantioselectivity is through intramolecular charge transfer (ICT). In an ICT process, photoexcitation of a molecule leads to the transfer of an electron from an electron-donating group to an electron-accepting group within the same molecule.

A study utilizing a chiral H8-BINOL-based dialdehyde fluorescent probe (R-1) demonstrated the enantioselective recognition of this compound through an ICT mechanism. nih.govnih.govresearchgate.net The key findings are summarized below:

Fluorescence Enhancement: A significant enhancement in the fluorescence of the probe R-1 was observed upon the addition of this compound, accompanied by a 38 nm redshift. nih.govnih.govresearchgate.net In contrast, the R-enantiomer did not produce a significant fluorescence response. nih.govnih.govresearchgate.net

Mechanism: The proposed mechanism involves the activation of the carbonyl group of the probe by an intramolecular hydrogen bond, making the carbonyl carbon more electrophilic. nih.govnih.govresearchgate.net The nucleophilic amino group of this compound then attacks this activated carbonyl carbon. nih.govnih.govresearchgate.net This interaction facilitates an ICT process, leading to the observed fluorescence enhancement. nih.govnih.govresearchgate.net

Role of Schiff Base: While a Schiff base is formed in the reaction, it was found to be nearly non-fluorescent. mdpi.com This indicates that the fluorescence enhancement is not due to the final Schiff base product but rather the initial interaction that triggers the ICT process. mdpi.com

| Probe | Analyte | Fluorescence Change | Redshift | Enantioselective Ratio |

| R-1 | This compound | Significant Enhancement | 38 nm | 10.1 nih.gov |

| R-1 | (R)-2-Amino-1-phenylethanol | No Significant Change | - |

Role of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the structure, stability, and function of molecules. In the context of chiral recognition, these interactions are responsible for the differential binding of enantiomers to a chiral selector. mdpi.com

The recognition of this compound involves a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov For instance, the self-assembly of a chiral H8-BINOL derivative into supramolecular vesicles is driven by π-π stacking between aromatic rings and hydrogen bonding. nih.gov The addition of this compound disrupts this self-assembled structure, contributing to the selective recognition. nih.govnih.govresearchgate.net

In another study, the collision-induced dissociation of proton-bound diastereomeric adducts of (S)-1-phenylethanol with various amino acids was investigated. tandfonline.com The results showed that the stability of these non-covalently bonded complexes is influenced by the chirality of the amino acid. tandfonline.com

Hydrogen bonding is a particularly important non-covalent interaction in chiral recognition. It involves the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

In the case of this compound, both the amino and hydroxyl groups can act as hydrogen bond donors and acceptors. The conformation of amino alcohols like this compound is often stabilized by intramolecular hydrogen bonds, typically between the hydroxyl group and the amino group (OH···N). frontiersin.org

The stability of diastereomeric complexes formed during chiral recognition is highly dependent on the hydrogen bonding network. In the study of the fluorescent probe R-1, an intramolecular hydrogen bond within the probe itself was found to be crucial for activating it towards nucleophilic attack by this compound. nih.govnih.govresearchgate.net Furthermore, intermolecular hydrogen bonds are formed between the probe and the amino alcohol. nih.gov

Computational studies on the adducts of protonated tryptophan and (S)-1-phenylethanol revealed the presence of an NH…O hydrogen bond between the protonated amino group of the amino acid and the hydroxyl group of the alcohol. tandfonline.com The length of this hydrogen bond was found to be slightly different for the homo- and hetero-chiral complexes, indicating a subtle difference in their stability. tandfonline.com

π-π Stacking Interactions in Supramolecular Recognition

The phenomenon of π-π stacking is a crucial non-covalent interaction that governs the assembly of supramolecular structures. numberanalytics.comwikipedia.org In the context of this compound, the aromatic phenyl ring is the key participant in these interactions. These interactions arise from the alignment of π-orbitals between adjacent aromatic rings, contributing to the stability of the resulting molecular assemblies. numberanalytics.comwikipedia.org

The self-assembly of molecules like this compound can lead to the formation of complex structures such as supramolecular vesicles. This process is often driven by a combination of π-π stacking between the phenyl rings and hydrogen bonding involving the amino and hydroxyl groups. This directional and specific nature of π-π stacking, along with other non-covalent forces, is fundamental to molecular recognition, where a host molecule selectively binds to a guest molecule. numberanalytics.com

The strength and geometry of π-π stacking can be influenced by the electronic nature of the interacting aromatic rings. For instance, interactions between an electron-rich ring and an electron-poor ring, known as donor-acceptor interactions, can be particularly strong. wikipedia.org The study of these interactions is vital for understanding biological processes and for the rational design of novel materials and catalysts. numberanalytics.comwikipedia.org

Table 1: Key Non-Covalent Interactions in Supramolecular Chemistry

| Interaction Type | Description | Role in Supramolecular Assembly with this compound |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. numberanalytics.comwikipedia.org | The phenyl group of this compound participates in stacking, contributing to the stability of self-assembled structures. |

| Hydrogen Bonding | A directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. numberanalytics.com | The amino (-NH2) and hydroxyl (-OH) groups of this compound form hydrogen bonds, directing the assembly process. |

| Electrostatic Interactions | Forces between charged or partially charged species. numberanalytics.com | These interactions can influence the binding affinity between molecules in a supramolecular complex. |

| Van der Waals Forces | Weak, short-range forces between molecules. numberanalytics.com | These forces provide additional stabilization to the overall supramolecular structure. |

Catalytic Reaction Pathways and Stereoselectivity

The enantioselective aminohydroxylation of alkenes is a powerful method for the synthesis of chiral 1,2-amino alcohols, including this compound. nih.gov A prominent method for this transformation is the Sharpless Asymmetric Aminohydroxylation (ASAH), which utilizes an osmium catalyst in conjunction with a chiral ligand to achieve high stereoselectivity. nih.gov

Mechanistic investigations, drawing parallels with the well-understood Asymmetric Dihydroxylation (ASDH), have been central to optimizing this reaction. nih.gov Engineered hemoproteins have also emerged as effective catalysts for the enantioselective aminohydroxylation of styrenyl olefins. caltech.edu In these enzymatic systems, the reaction often proceeds with high enantiomeric excess. For instance, the aminohydroxylation of certain substrates using a wild-type cytochrome c has been observed to yield the (R)-enantiomer with a 32% enantiomeric excess. caltech.edu Isotope-labeling studies, such as those using H₂¹⁸O, have been employed to elucidate the origin of the oxygen atom in the hydroxyl group of the product. caltech.edu

The development of multienzyme cascades has further expanded the utility of enantioselective aminohydroxylation for the synthesis of optically pure amino alcohols from renewable starting materials. acs.org

The hydrogenolysis of C-O bonds in molecules like 2-amino-1-phenylethanol is a key transformation, often studied using palladium-based catalysts. rsc.orgresearchgate.net Mechanistic studies on the hydrogenation of related compounds, such as mandelonitrile (B1675950), over a Pd/C catalyst have provided insights into the pathways leading to both the desired amine and byproducts like 2-amino-1-phenylethanol. rsc.orgresearchgate.net

The reaction profile for mandelonitrile hydrogenation reveals that phenethylamine (B48288) is the primary product, with 2-amino-1-phenylethanol being a significant byproduct. rsc.orgresearchgate.net The direct hydrogenolysis of 2-amino-1-phenylethanol to phenethylamine is found to be a kinetically slow process under certain conditions. rsc.org This suggests that 2-amino-1-phenylethanol may act as a catalyst poison by blocking the active sites of the palladium catalyst. rsc.org

The reaction mechanism is complex, involving both hydrogenation and hydrogenolysis steps. rsc.orgresearchgate.net It has been proposed that intermediate species such as hydroxy-imines and hydroxy-enamines can undergo hydrogenolysis to imines and enamines before being hydrogenated to the final amine product. rsc.org Alternatively, direct hydrogenation of these intermediates to 2-amino-1-phenylethanol can occur, followed by a slower hydrogenolysis of the hydroxyl group. rsc.org The acidity of the catalyst support or solvent can also play a significant role in the activity and selectivity of the C-O bond cleavage. researchgate.net

Table 2: Products of Mandelonitrile Hydrogenation over Pd/C Catalyst

| Product | Selectivity (%) | Role in Reaction Pathway |

| Phenethylamine | 87 | Principal product formed through hydrogenation and hydrogenolysis of intermediates. rsc.orgresearchgate.net |

| 2-Amino-1-phenylethanol | 13 | Byproduct formed, with its subsequent hydrogenolysis to phenethylamine being kinetically slow. rsc.orgresearchgate.net |

| 2-Aminoacetophenone | - | Identified as a reaction intermediate. rsc.org |

This compound and its analogs are valuable tools for investigating enzyme mechanisms and ligand-receptor interactions. The chiral nature of this compound allows for specific binding to the active sites of enzymes and receptors, leading to distinct biological effects.

Derivatives of 2-amino-1-phenylethanol have been explored for their potential as inhibitors of enzymes like non-nucleoside reverse transcriptase. mdpi.com Computational methods, such as molecular docking, are employed to study the binding affinity and interactions of these ligands with their target proteins. mdpi.com These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. mdpi.com For example, the phenyl ring of a ligand might engage in hydrophobic interactions with residues like Tyr181, while other functional groups form hydrogen bonds with residues such as Lys101 and Tyr188. mdpi.com

Furthermore, this compound serves as a substrate for various enzymes, including phenylethanolamine N-methyltransferase, which is involved in neurotransmitter synthesis. The stereochemistry of the molecule is critical, as enzymes often exhibit a high degree of specificity for one enantiomer over the other. wikipedia.org Understanding these interactions at a molecular level is crucial for the design and development of new therapeutic agents. nih.gov

Advanced Applications of S 2 Amino 1 Phenylethanol in Specialized Chemical Fields

Catalysis and Ligand Design

The precise spatial orientation of functional groups in (S)-2-amino-1-phenylethanol makes it an invaluable asset in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. This compound and its derivatives are widely employed for this purpose. lookchem.comchemimpex.com By attaching this chiral fragment to a non-chiral substrate, chemists can influence the approach of reagents, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and often recovered for reuse. rsc.org

For instance, it has been utilized in the synthesis of (1S)-1-methyl-THβC and (1S)-1-phenyl-THβC, where the (R)-configured auxiliary, (2R)-2-amino-2-phenylethanol, predominantly yielded the (1S)-configured products. rsc.org This control over stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer exhibits the desired therapeutic effect. lookchem.com

Development of Chiral Ligands for Stereoselective Catalysis

This compound serves as a ready starting material for the synthesis of a wide array of chiral ligands. These ligands coordinate to metal centers to form catalysts that can orchestrate highly stereoselective transformations. The amino and hydroxyl groups provide convenient handles for modification, allowing for the fine-tuning of the ligand's steric and electronic properties to achieve optimal catalytic activity and enantioselectivity.

Derivatives of this compound have been incorporated into ligands for various metal-catalyzed reactions, including asymmetric hydrogenation and transfer hydrogenation. For example, new chiral β-amino alcohol ligands derived from this scaffold have been used with ruthenium catalysts for the asymmetric transfer hydrogenation of aromatic ketones, yielding chiral secondary alcohols with good to excellent conversions and moderate to good enantioselectivities. lookchem.com Similarly, C2-symmetric bis(phosphinite) ligands prepared from amino alcohol derivatives have been used in ruthenium-catalyzed transfer hydrogenation of acetophenone (B1666503), achieving high conversions and good enantiomeric excess (ee). academie-sciences.fr

Medicinal Chemistry and Pharmaceutical Intermediates

The structural motif of this compound is a common feature in many biologically active compounds. Consequently, it is a highly sought-after intermediate in the pharmaceutical industry. chemimpex.com

Building Block for the Synthesis of Specific Pharmaceutical Agents

The 2-amino-1-phenylethanol (B123470) core is a fundamental scaffold in a variety of pharmaceutical agents. nih.gov Its presence is notable in several classes of drugs, including:

Beta-blockers: These drugs are used to manage cardiovascular conditions. This compound is a key intermediate in the synthesis of various beta-blockers. google.comnih.gov The synthesis often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine, a reaction pathway where amino alcohols like this compound are pivotal. nih.gov

Antidepressants: The phenylethanolamine structure is relevant in the development of antidepressant medications. smolecule.comresearchgate.netnih.gov

Analgesics and Anti-inflammatory Drugs: This compound serves as a building block in the synthesis of analgesics (pain relievers) and anti-inflammatory drugs. chemimpex.comscispace.combeilstein-journals.orgmdpi.com For example, it can be a precursor in the creation of complex molecules with analgesic properties. nih.gov

Antimalarials: Derivatives of 2-amino-1-phenylethanol have shown antimalarial activity against Plasmodium falciparum. medchemexpress.comnih.gov

The enantiomeric purity of these pharmaceutical agents is often critical for their efficacy and safety, making the use of enantiopure starting materials like this compound essential. taylorfrancis.com

Precursor for Enantiopure Biologically Active Compounds

This compound is a direct precursor for the synthesis of several enantiopure, biologically active natural products and their analogs. fishersci.comfishersci.cathermofisher.com Notable examples include:

(R)-Octopamine: A biogenic amine that acts as a neurotransmitter and neuromodulator in invertebrates. fishersci.comfishersci.cathermofisher.com Molecularly imprinted polymers using (R,S)-2-amino-1-phenylethanol as a template have been developed for the separation of octopamine (B1677172) racemates. nih.govresearchgate.net

(R)-Tembamide: A natural product that has shown potential biological activities. fishersci.comfishersci.cathermofisher.com Its synthesis has been achieved from (R)-2-azido-1-arylethanols, which are in turn produced by the asymmetric reduction of the corresponding ketones. sci-hub.se

(R)-Aegeline: Another natural product for which this compound serves as a chiral precursor. fishersci.comfishersci.cathermofisher.comsci-hub.se

The synthesis of these compounds often relies on stereoselective methods to ensure the desired absolute configuration, which is crucial for their biological function.

Application as a Core Scaffold in Drug Design and Development

The 2-amino-1-phenylethanol framework is recognized as a privileged scaffold in medicinal chemistry. nih.govfishersci.com This means it is a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for the design and development of new drugs. nih.gov Researchers can modify the core structure by introducing different substituents to create libraries of compounds that can be screened for various biological activities.

For example, a series of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol (B122105) scaffold were synthesized and evaluated, leading to the discovery of a potent and selective compound. nih.gov This highlights the utility of this scaffold in generating novel therapeutic agents.

Studies Related to Neurotransmitter Function and Analogue Development (e.g., Noradrenaline Analogue)

This compound is structurally similar to the endogenous neurotransmitter noradrenaline (also known as norepinephrine) and is frequently used as a simplified analogue in research to understand neurotransmitter behavior and function. researchgate.netfrontiersin.orgmedchemexpress.comacs.org Noradrenaline is a catecholamine that acts as both a hormone and a neurotransmitter, playing a crucial role in the body's "fight or flight" response and regulating various functions of the cardiovascular and metabolic systems. frontiersin.orgwikipedia.org

Researchers utilize this compound to investigate the conformational preferences and interactions of neurotransmitters. researchgate.netacs.org Studies have explored its behavior in different environments, such as in the gas phase versus in an aqueous solution, to understand how solvation affects its structure and, by extension, the structure of more complex molecules like noradrenaline. acs.org These investigations reveal that water molecules can significantly influence the conformational stability of such compounds by forming bridges between functional groups. acs.org This detailed understanding is vital for designing new drugs that can effectively interact with biological targets.

The amino alcohol chain present in both this compound and noradrenaline is a key structural motif that dictates their biological activity. frontiersin.org By studying simpler analogues, scientists can gain insights into the structure-activity relationships that govern the function of these important biomolecules. frontiersin.org

Exploration of Derivatives as Antioxidant Agents (e.g., Cordiarimide B Isomers)

Derivatives of this compound have been synthesized and evaluated for their potential as antioxidant agents. A notable example is the synthesis of isomers of Cordiarimide B, a glutarimide (B196013) alkaloid. researchgate.netasianpubs.org In one study, four different stereoisomers of Cordiarimide B were created by coupling both (S)- and (R)-2-amino-1-phenylethanol with L- and D-glutamic acid. researchgate.netasianpubs.orgresearchgate.net

Subsequent biological evaluation of these isomers revealed that their antioxidant activity is highly dependent on their specific stereochemistry. researchgate.netasianpubs.org The study found that two of the four isomers exhibited potent antioxidant activity. researchgate.netasianpubs.org Specifically, the (3S,11S) isomer was found to be the most active, being four times more potent than the (3S,11R) isomer. researchgate.netasianpubs.org The other two isomers, (3R,11S) and (3R,11R), were found to be biologically inactive. researchgate.netasianpubs.org

These findings underscore the critical role that the stereochemistry at the hydroxyl-bearing carbon of the 2-amino-1-phenylethanol moiety plays in determining the antioxidant capacity of the resulting derivative. researchgate.netasianpubs.org This knowledge can guide the rational design of novel and more effective antioxidant compounds based on the Cordiarimide B scaffold. researchgate.netasianpubs.org

Supramolecular Chemistry and Molecular Recognition

The unique chiral structure of this compound makes it a valuable component in the field of supramolecular chemistry, particularly in the design of systems for molecular recognition.

Design of Chiral Fluorescent Probes for Enantioselective Recognition

This compound has been a target molecule for the development of chiral fluorescent probes designed for enantioselective recognition. nih.gov This means creating a sensor that can distinguish between the (S) and (R) enantiomers of 2-amino-1-phenylethanol. One approach involves the synthesis of chiral H8-BINOL derivatives that act as dialdehyde (B1249045) fluorescent probes. nih.govmdpi.com

In a specific study, two such probes, designated R-1 and R-2, were synthesized. nih.gov It was observed that both probes could selectively recognize this compound over its (R)-enantiomer, with probe R-1 showing significantly better performance. nih.gov The recognition event is accompanied by a notable change in the fluorescence properties of the probe. When this compound is added to a solution of probe R-1, the fluorescence is significantly enhanced, and the emission wavelength experiences a redshift of 38 nm. nih.govresearchgate.net In contrast, the addition of (R)-2-amino-1-phenylethanol does not produce a significant fluorescence response. nih.govresearchgate.net This high degree of enantioselectivity is attributed to a proposed intramolecular charge transfer (ICT) mechanism. nih.govmdpi.com

Self-Assembly Processes and Vesicle Formation

The same chiral H8-BINOL derivatives used for fluorescent sensing have also been shown to undergo self-assembly to form supramolecular structures. nih.gov Specifically, probe R-1 can self-assemble into vesicles in solution. nih.govresearchgate.netresearchgate.net This self-assembly is driven by non-covalent interactions, including π-π stacking and strong hydrogen bonding, facilitated by the aromatic rings and hydrogen-bonding sites within the H8-BINOL skeleton. nih.govresearchgate.net

The formation of these vesicles is a key aspect of the molecular recognition process. The addition of this compound disrupts the self-assembled vesicle structure, which is linked to the observed change in fluorescence. nih.govresearchgate.netdp.tech This disruption is specific to the (S)-enantiomer due to its spatial structure, contributing to the high enantioselectivity of the probe. nih.govresearchgate.net The ability of molecules to self-assemble into well-defined structures like vesicles is a fundamental concept in supramolecular chemistry and mimics various biological processes. acs.org

Specialty Chemical Formulations and Materials Science

The utility of this compound extends into the realm of materials science, where it is used in the creation of specialized polymers.

Utilization in the Production of Specialty Polymers

2-Amino-1-phenylethanol is utilized in the synthesis of specialty polymers to enhance their material properties. chemimpex.com Its incorporation into polymer chains can lead to improvements in mechanical strength and thermal stability, which are critical for various industrial applications. chemimpex.com It is also used as a stopping agent in the polymerization of styrene-butadiene rubber. nih.gov

Furthermore, molecularly imprinted polymers (MIPs) have been created using (R,S)-(±)-2-amino-1-phenylethanol as a structural analogue for the target analyte (R,S)-octopamine. This demonstrates its use in creating polymers with specific recognition capabilities, which can be applied in separation science and sensor technology.

Role in the Formulation of Surfactants and Emulsifiers

This compound serves as a functional component in the formulation of surfactants and emulsifiers, primarily due to its amphiphilic molecular structure. chemimpex.com A surfactant molecule possesses both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) part. In this compound, the amino (-NH2) and hydroxyl (-OH) groups constitute the hydrophilic head, capable of forming hydrogen bonds with water. cymitquimica.com The phenyl group (C6H5) acts as the lipophilic tail, which is attracted to nonpolar substances like oils.

The specific chirality of the (S)-enantiomer can influence the packing of molecules at the liquid-liquid interface, potentially leading to more stable and well-ordered emulsions compared to its racemic counterpart. This stereochemical specificity is an area of ongoing research for creating highly specialized and efficient surfactant systems.

Table 1: Structural Features of this compound and Their Surfactant Functionality

| Structural Component | Chemical Group | Property | Functional Role in Surfactancy |

| Hydrophilic Head | Amino (-NH2) | Polar, Basic | Interacts with the aqueous phase; site for hydrogen bonding. |

| Hydroxyl (-OH) | Polar | Interacts with the aqueous phase; potential for hydrogen bonding. cymitquimica.com | |

| Lipophilic Tail | Phenyl (C6H5) | Nonpolar, Aromatic | Interacts with the nonpolar/oily phase. |

| Chiral Center | C1 Carbon (bearing -OH) | Stereospecific | Influences molecular arrangement at interfaces, potentially enhancing emulsion stability. |

Applications in Agrochemical Synthesis

The primary role of this compound in the agrochemical sector is as a chiral building block and, more specifically, as a chiral auxiliary in asymmetric synthesis. cymitquimica.comcymitquimica.com Many modern agrochemicals, such as pesticides and herbicides, are complex chiral molecules where only one enantiomer exhibits the desired biological activity, while the other may be inactive or even detrimental. acs.org Therefore, producing the single, active enantiomer is highly desirable for efficacy and environmental reasons.

A chiral auxiliary is a molecule that is temporarily incorporated into a non-chiral substrate to guide a subsequent chemical reaction to produce a specific stereoisomer. numberanalytics.comnumberanalytics.com The inherent chirality of the auxiliary creates a chiral environment that forces the reaction to proceed with a high degree of stereoselectivity. numberanalytics.com After the desired chiral center has been created, the auxiliary is removed and can often be recycled. beilstein-journals.org

This compound is effective in this role because its well-defined stereocenter can be used to direct the formation of new stereocenters in a target agrochemical molecule. numberanalytics.comnumberanalytics.com This method is a powerful tool for synthesizing optically pure compounds used in advanced agrochemical formulations. beilstein-journals.org The use of such chiral auxiliaries is a key strategy in moving from selling racemic mixtures to single-enantiomer products, which is a significant trend in the agrochemical industry. acs.org

Table 2: Role of this compound as a Chiral Auxiliary in Agrochemical Synthesis

| Feature | Description | Significance in Agrochemical Synthesis |

| Function | Chiral Auxiliary | Temporarily attached to a substrate to direct stereoselective reactions. numberanalytics.comnumberanalytics.com |

| Mechanism | Stereochemical Control | The existing stereocenter on the auxiliary creates a chiral environment, favoring the formation of one specific enantiomer of the product. numberanalytics.com |

| Application | Synthesis of Enantiopure Compounds | Enables the production of single-isomer pesticides and herbicides. acs.orgnumberanalytics.com |

| Advantage | Increased Efficacy & Safety | Ensures the final product contains the most biologically active enantiomer, potentially reducing application rates and minimizing off-target effects. acs.org |

| Outcome | High Enantiomeric Purity | Achieves high yields of the desired stereoisomer, which is crucial for modern, targeted agrochemical agents. beilstein-journals.org |

Computational and Theoretical Studies of S 2 Amino 1 Phenylethanol

Quantum Mechanical Investigations

Quantum mechanical methods are employed to study the fundamental behavior of electrons and nuclei within a molecule, providing precise information on its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of molecular systems. For (S)-2-Amino-1-phenylethanol and its analogs, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to model its electronic structure and predict spectroscopic properties. researchgate.neteurjchem.com These calculations help in understanding the distribution of electron density and identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

DFT studies have also been instrumental in elucidating reaction mechanisms. For instance, in the enantioselective recognition of amino alcohols, DFT calculations have been used to model the interaction between this compound and chiral fluorescent probes. nih.govresearchgate.net These studies revealed that the recognition process can proceed through an intramolecular charge transfer (ICT) mechanism. nih.govclinisciences.com The amino group of this compound acts as a potent nucleophile, transferring electron density to an electron-deficient center on the probe molecule, a process that can be accurately modeled by DFT to understand the energetics and feasibility of the reaction pathway. nih.govresearchgate.net

Ab Initio Methods in Conformational Analysis and Stability Prediction

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for the conformational analysis of flexible molecules like this compound. frontiersin.org These calculations are used to explore the potential energy surface (PES) of the molecule to identify stable conformers and predict their relative energies. frontiersin.org

The conformational landscape of this compound is primarily governed by the rotation around the C-C and C-O bonds of its side chain and the orientation of the functional groups. A key stabilizing factor is the formation of an intramolecular hydrogen bond, typically of the O-H···N type, where the hydroxyl group acts as a hydrogen bond donor and the amino group as an acceptor. frontiersin.org Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), consistently predict that conformers stabilized by this intramolecular hydrogen bond are among the most stable in the gas phase. researchgate.netnih.gov The relative stability of different conformers is determined by a delicate balance of these intramolecular interactions. frontiersin.org

Table 1: Predicted Relative Stability of 2-Amino-1-phenylethanol (B123470) Conformers This table is a representative example based on typical findings for similar amino alcohols. Exact energy values can vary with the level of theory and basis set used.

| Conformer Description | Intramolecular Hydrogen Bond | Predicted Relative Energy (kJ/mol) |

|---|---|---|

| Conformer A | O-H···N (Strong) | 0 (Most Stable) |

| Conformer B | N-H···O | ~5-7 |

| Conformer C | No Intramolecular H-Bond | > 8 |

Vertical Ionization Potentials Determination

The vertical ionization potential (VIP) is the energy required to remove an electron from a molecule without changing its geometry. This property is fundamental to understanding electron transfer processes. Theoretical methods are crucial for determining the VIPs of different conformers of a molecule.

For 2-Amino-1-phenylethanol, VIPs for various gas-phase conformers have been determined using methods such as the Outer-Valence Green's Function (OVGF), DFT (with functionals like BLYP and B3LYP), and high-level ab initio Hartree-Fock (HF) methods with the 6-311++G** basis set. researchgate.net These calculations show that the ionization energy can vary significantly depending on the molecular conformation, as the nature of the highest occupied molecular orbital (HOMO) from which the electron is removed changes with the geometry. mdpi.com Studies on the resulting cationic states indicated that while one conformer of the cation is stable, others may be unstable and prone to dissociation, with a common pathway being the formation of a C7H6OH radical and a CH2NH2+ cation. researchgate.net

Molecular Modeling and Simulation

While quantum mechanics provides a detailed picture of small systems, molecular modeling and simulation techniques are used to study the behavior of molecules in more complex environments and over longer timescales.

Molecular Dynamics Simulations: Conformational Behavior in Gas Phase versus Aqueous Solution

Molecular dynamics (MD) simulations are used to model the movement of atoms in a molecule over time, providing a detailed picture of its conformational dynamics. researchgate.netnih.gov For this compound, MD simulations reveal significant differences in its conformational preferences between the gas phase and an aqueous solution. acs.orgnih.gov

In the gas phase, the molecule's conformation is dominated by the intramolecular forces discussed previously, leading to a preference for folded structures stabilized by O-H···N hydrogen bonds. researchgate.net The molecule exists in a more compact or coiled structure.

In an aqueous solution, the situation changes dramatically. The polar water molecules compete for the hydrogen bonding sites (the -OH and -NH2 groups). acs.orgnih.gov MD simulations show that the strong intramolecular hydrogen bond is often disrupted in favor of forming multiple hydrogen bonds with the surrounding water molecules. researchgate.net This leads to a more extended conformation of the amino alcohol side chain. The transition from a folded gas-phase structure to an extended solution-phase structure is a critical aspect of its behavior in a biological context. nih.govmdpi.com

Solvation Effects on Molecular Conformation and Functional Group Interactions

The effect of the solvent on the structure and properties of this compound is profound. researchgate.netacs.orgnih.gov Computational studies, often employing molecular mechanics simulations, show that water molecules play a crucial role in determining the conformational preferences and dynamic behavior of the molecule. researchgate.netnih.gov

Water molecules can form "bridges" between the hydroxyl and amino functional groups, mediating their interaction and significantly altering the relative stabilities of different conformers compared to the gas phase. researchgate.netacs.org The reorganization of these solvent water molecules around the solute provides a low-energy pathway for the interconversion between different conformations. acs.orgnih.gov This solvent-mediated interaction is vital, as it suggests that even non-adjacent functional groups within a larger molecule (for which this compound is an analog, like noradrenaline) can influence each other indirectly through the solvent network. researchgate.netacs.org These structural changes induced by solvation have significant biological importance, as they strongly influence how the molecule interacts with biological receptors. researchgate.net

Theoretical Analysis of Chiral Recognition and Binding

The enantioselective recognition of this compound is a critical aspect of its application in various chemical and biological systems. Computational methods provide powerful tools to investigate the underlying mechanisms of this recognition at a molecular level.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. mdpi.com Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in the design and understanding of these polymers. mdpi.commostwiedzy.pl The binding energy (ΔE) between the template molecule, such as this compound, and functional monomers is a key parameter calculated to predict the stability of the pre-polymerization complex. mdpi.com A lower binding energy generally indicates a more stable complex and, consequently, a more effective MIP. mdpi.com

In the development of MIPs for the separation of octopamine (B1677172) racemate, (R,S)-2-Amino-1-phenylethanol was used as a template molecule. researchgate.netnih.gov Theoretical calculations of binding energies for the template and target molecules within the polymer cavities showed agreement with experimental affinity data. researchgate.netscience24.com For instance, the binding energies (ΔE_B) of the target enantiomers in the imprinted cavities were calculated to be in the range of -506.14 to -256.77 kcal mol⁻¹ in the R-cavity and -302.42 to -347.18 kcal mol⁻¹ in the S-cavity, supporting the empirical observations. researchgate.net These computational models are constructed by simulating the polymerization process and then removing the template molecule to create virtual binding sites. nih.gov

Host-guest chemistry, another area where binding energies are crucial, involves the encapsulation of a "guest" molecule by a "host." In the context of this compound, computational modeling has been used to study its interaction with various hosts. For example, the interaction of this compound with a chiral H8-BINOL derivative, which acts as a fluorescent probe, was investigated using DFT calculations. nih.gov These studies help in understanding the forces driving the complex formation and the enantioselective recognition. nih.gov Similarly, molecular docking simulations of eugenol (B1671780) with β-cyclodextrin have been used to calculate binding energies and identify key interactions like hydrogen bonds that stabilize the complex. frontiersin.org

Table 1: Theoretical Binding Energies in a Molecularly Imprinted Polymer System

| Cavity | Analyte | Binding Energy (ΔE_B) (kcal mol⁻¹) |

| R-cavity | Target Enantiomers | -506.14 to -256.77 researchgate.net |

| S-cavity | Target Enantiomers | -302.42 to -347.18 researchgate.net |

This table is based on data from a study on molecularly imprinted polymers for octopamine racemate separation, using (R,S)-2-amino-1-phenylethanol as the template. researchgate.net

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a valuable computational tool for predicting the reactivity and recognition properties of molecules. derpharmachemica.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical stability and charge transfer characteristics of a molecule. eurjchem.com